Tert-butyl 3-hydroxy-3-(1-methyl-1H-pyrazol-5-YL)pyrrolidine-1-carboxylate
CAS No.: 1375065-72-7
Cat. No.: VC20390866
Molecular Formula: C13H21N3O3
Molecular Weight: 267.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1375065-72-7 |
|---|---|
| Molecular Formula | C13H21N3O3 |
| Molecular Weight | 267.32 g/mol |
| IUPAC Name | tert-butyl 3-hydroxy-3-(2-methylpyrazol-3-yl)pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C13H21N3O3/c1-12(2,3)19-11(17)16-8-6-13(18,9-16)10-5-7-14-15(10)4/h5,7,18H,6,8-9H2,1-4H3 |
| Standard InChI Key | IKYROIYWUZPKIC-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)(C2=CC=NN2C)O |
Introduction
Structural Overview
Chemical Name:
Tert-butyl 3-hydroxy-3-(1-methyl-1H-pyrazol-5-yl)pyrrolidine-1-carboxylate
Key Features:
-
Tert-butyl group: Provides steric hindrance and stability to the molecule.
-
Pyrrolidine ring: A five-membered saturated nitrogen-containing heterocycle.
-
Pyrazole moiety: A five-membered aromatic ring containing two nitrogen atoms, known for its bioactive properties.
-
Hydroxy group (-OH): Contributes to polarity and potential hydrogen bonding.
Molecular Formula: C13H21N3O3
Molecular Weight: 267.33 g/mol (calculated approximation)
Synthesis
The synthesis of tert-butyl 3-hydroxy-3-(1-methyl-1H-pyrazol-5-yl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. Below is a generalized pathway:
Step 1: Formation of the Pyrazole Moiety
-
Start with methylhydrazine and an appropriate diketone precursor.
-
Cyclization leads to the formation of the 1-methylpyrazole ring.
Step 2: Pyrrolidine Ring Functionalization
-
Prepare a pyrrolidine intermediate with a tert-butyl ester protecting group.
-
Introduce hydroxyl functionality at the desired position using selective oxidation or substitution.
Step 3: Coupling Reaction
-
Couple the pyrazole derivative with the pyrrolidine intermediate using a condensation reaction.
-
Purify the product using chromatographic techniques such as silica gel column chromatography.
This synthesis requires precise control over reaction conditions to ensure regioselectivity and high yield.
Medicinal Chemistry
The pyrazole moiety is widely recognized for its pharmacological activities, including anti-inflammatory, antifungal, and anticancer properties. The presence of both pyrazole and pyrrolidine rings in this compound suggests potential bioactive roles:
-
Enzyme Inhibition: Pyrazoles often act as enzyme inhibitors by coordinating with metal ions or active site residues.
-
Drug Design: The compound could serve as a scaffold for developing drugs targeting neurological disorders or metabolic pathways.
Material Science
The tert-butyl group enhances stability, making the compound suitable for applications in material science where durable organic frameworks are required.
Data Table: Comparison with Analogous Compounds
| Compound Name | Key Functional Groups | Potential Application |
|---|---|---|
| Tert-butyl 3-hydroxy-3-(1-methylpyrazol-5-yl)pyrrolidine | Hydroxyl, Pyrazole, Ester | Drug design |
| Tert-butyl 4-(pyrazol-5-yl)piperidine | Piperidine, Pyrazole | Antiviral research |
| Methyl (pyrazol)-carboxylates | Ester, Pyrazole | Material science |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume